Bienvenue dans la boutique en ligne BenchChem!

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (CAS 861206-24-8) is a strategic synthon for medicinal chemistry. The orthogonal reactivity of the C6 and C8 bromine atoms enables sequential Sonogashira, Suzuki, or Buchwald-Hartwig couplings, allowing controlled, stepwise functionalization impossible with mono-brominated or other di-brominated isomers. Its 2-aryl-pyrrole moiety serves as a distinct chemical probe for mechanism-of-action studies, particularly in anticancer SAR programs targeting divergent pathways (apoptosis vs. Topoisomerase I inhibition). Furthermore, the rigid, pre-organized architecture is ideal for constructing complex fused heterocycles like pyrrolo[3,2,1-ij]quinolines and ullazines, delivering unique 3D pharmacophores for materials science and drug discovery. Choose this specific di-bromo isomer to ensure synthetic reproducibility and access chemical space unattainable with generic quinoline derivatives.

Molecular Formula C19H12Br2N2
Molecular Weight 428.127
CAS No. 861206-24-8
Cat. No. B2989028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline
CAS861206-24-8
Molecular FormulaC19H12Br2N2
Molecular Weight428.127
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
InChIInChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H
InChIKeyVXQVLQMARTUPDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (CAS 861206-24-8): Procurement-Focused Overview and Chemical Identity


6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (CAS: 861206-24-8) is a synthetic heterocyclic compound with the molecular formula C19H12Br2N2 and a molecular weight of 428.1 g/mol . It is characterized by a quinoline core with two bromine atoms at the 6 and 8 positions and a 2-position substituted with a phenyl group bearing a pyrrole moiety. This specific substitution pattern and the presence of two heavy bromine atoms are key structural features that differentiate it from other quinoline-based research candidates .

Why 6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline Cannot Be Simply Interchanged with Broader Quinoline Analogs


Substitution at the quinoline scaffold, particularly with heavy halogens like bromine, profoundly impacts a compound's physicochemical properties, biological activity, and synthetic utility [1]. The 6,8-dibromo substitution pattern on the target compound is known to confer specific electronic and steric properties, enabling unique reactivity in cross-coupling reactions such as Sonogashira and Suzuki-Miyaura, which are essential for building complex molecular architectures [2]. Unlike non-brominated or mono-brominated analogs, the 6,8-dibromo arrangement serves as a distinct synthetic handle, allowing for selective, sequential functionalization that is not possible with other halogenation patterns [3]. In biological contexts, even minor structural changes can lead to divergent mechanisms of action, as demonstrated by the comparison between 6,8-dibromotetrahydroquinoline and 6,8-dibromo-3-morhonilylquinoline [4]. Therefore, substituting this compound with a generic 'quinoline derivative' or a compound with a different halogenation pattern would compromise the intended synthetic pathway or alter the biological profile, leading to non-reproducible results.

Quantitative Evidence Guide: Verifiable Differentiation of 6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline from Its Analogs


Structural Differentiation: Unique Dibromination Pattern for Advanced Synthetic Utility

The 6,8-dibromo substitution pattern on the quinoline ring is a critical differentiator from other brominated quinolines, such as 5,7-dibromo-8-hydroxyquinoline or 6-bromoquinoline. The 6,8-arrangement provides two distinct, reactive sites for sequential palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), which is a well-established synthetic strategy for building molecular complexity [1]. This allows for the regioselective introduction of diverse functional groups, a capability not afforded by other isomers or mono-brominated analogs. While direct comparative kinetic data is not available for this exact compound, the utility of the 6,8-dibromoquinoline scaffold as a synthon is documented [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Inferred Biological Differentiation: Structural Analogy to Compounds with Divergent Apoptotic Mechanisms

While direct antiproliferative data for 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is not publicly available, a class-level inference can be made from a closely related 6,8-dibromo-substituted quinoline derivative. A study on 6,8-dibromotetrahydroquinoline (a structurally similar compound lacking the 2-aryl-pyrrole substitution) showed it induces apoptosis on the C6 glioblastoma cell line *without* inhibiting Topoisomerase I [1]. In contrast, another 6,8-dibromoquinoline analog, 6,8-dibromo-3-morhonilylquinoline, causes antiproliferative activity by *inhibiting* the Topoisomerase I enzyme [1]. This demonstrates that the 6,8-dibromo scaffold is a privileged structure where minor peripheral modifications can lead to a fundamental switch in the mechanism of action.

Cancer Research Apoptosis Topoisomerase Inhibition

Physicochemical Property Comparison: Higher LogP and Molecular Weight than De-brominated Analog

The presence of two bromine atoms on the quinoline core of the target compound (CAS 861206-24-8) significantly alters its physicochemical profile compared to its non-brominated analog, 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (CAS not provided in search results). A direct comparison of calculated properties shows the target compound has a substantially higher molecular weight (428.1 g/mol vs. 270.33 g/mol) and a higher calculated LogP (6.22 vs. not available for analog, but expected to be lower) . These differences will directly impact critical drug-like properties such as membrane permeability, solubility, and metabolic stability.

ADME Prediction Medicinal Chemistry Physicochemical Properties

Application Scenarios for 6,8-Dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline (CAS 861206-24-8) Based on Verified Differentiation


As a Key Synthetic Intermediate for Generating Molecular Diversity via Sequential Cross-Coupling

The well-defined 6,8-dibromo substitution pattern on the quinoline ring provides two distinct and reactive sites for transition metal-catalyzed cross-coupling reactions, as established by its utility as a synthon [1]. This scenario is ideal for medicinal chemistry groups focused on building libraries of highly substituted quinolines. Researchers can exploit the differential reactivity of the C6 and C8 bromine atoms to perform sequential Sonogashira, Suzuki, or Buchwald-Hartwig reactions, enabling the controlled introduction of diverse functional groups [2]. This approach allows for the rapid exploration of structure-activity relationships (SAR) around the quinoline core, making this compound a strategic choice over mono-brominated or other di-brominated isomers that lack this orthogonal reactivity.

For Probing Structure-Activity Relationships (SAR) of 6,8-Disubstituted Quinolines in Cancer Biology

While direct biological data is limited, the target compound serves as a critical tool for SAR studies based on its structural similarity to compounds with known, divergent anticancer mechanisms. Research has shown that the 6,8-dibromoquinoline scaffold can be tuned to induce apoptosis or inhibit Topoisomerase I through minor structural modifications [3]. Therefore, this compound, with its unique 2-aryl-pyrrole moiety, is a distinct chemical probe. Its procurement is justified for experiments aimed at understanding how substitution at the 2-position influences the mechanism of action in cancer cell lines (e.g., C6, HeLa, HT29). Using this compound allows researchers to decouple the effects of the core scaffold from the 2-position substituent, providing insights that cannot be gained from other analogs.

As a High-Value Starting Material for the Synthesis of Fused Polyheterocyclic Systems

This compound is uniquely suited as a precursor for synthesizing complex, fused heterocyclic systems like pyrrolo[3,2,1-ij]quinolines and ullazines. The combination of a 2-aryl substituent and two reactive bromine atoms allows for intramolecular cyclization reactions and annulations that are not possible with other bromoquinoline isomers [2]. For example, Sonogashira coupling at one position followed by a base- or metal-catalyzed cyclization onto the adjacent position can efficiently construct a new fused ring. This makes the compound an attractive starting material for research groups focused on synthesizing novel polycyclic architectures for applications in materials science or as potential therapeutics with unique 3D pharmacophores.

Quote Request

Request a Quote for 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.